molecular formula C19H20N4O3S B2616361 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1219371-56-8

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2616361
CAS No.: 1219371-56-8
M. Wt: 384.45
InChI Key: UVBRSXUZVFHSHG-UHFFFAOYSA-N
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Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring:

  • A benzimidazole core linked to a phenyl group at the 2-position.
  • A pyrrolidine ring substituted with a methylsulfonyl group at the 1-position and a carboxamide at the 2-position.

This structure combines motifs associated with bioactivity: benzimidazoles are known for antimicrobial, antiviral, and anticancer properties, while pyrrolidine sulfonamides often enhance metabolic stability and binding affinity . The methylsulfonyl group may improve solubility and electronic properties compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-27(25,26)23-12-4-7-17(23)19(24)20-14-10-8-13(9-11-14)18-21-15-5-2-3-6-16(15)22-18/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBRSXUZVFHSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide, a compound with significant biological activity, has garnered attention in recent pharmacological research. This article explores its various biological activities, including its potential as an inhibitor of specific enzymes and its cytotoxic effects against cancer cell lines.

Chemical Structure and Properties

The compound's structure includes a benzimidazole moiety, which is known for its diverse biological activities. The presence of a pyrrolidine ring and a methylsulfonyl group enhances its pharmacological profile.

Molecular Formula

  • Molecular Formula : C₁₄H₁₅N₃O₃S
  • Molecular Weight : 301.35 g/mol

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit heparanase, an enzyme involved in tumor metastasis and angiogenesis. The compound demonstrated promising inhibitory activity with an IC50 value ranging from 0.23 to 0.29 µM, indicating its potential as a therapeutic agent against cancer progression .

Antitumor Activity

The compound has shown notable cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the efficacy of similar benzimidazole derivatives, compounds with structural similarities exhibited IC50 values less than those of standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its effects is believed to involve the disruption of critical cellular pathways associated with cancer cell survival and proliferation. This includes modulation of apoptotic pathways and interference with cell cycle progression.

Study 1: Heparanase Inhibition

A study focused on the synthesis and evaluation of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides found that certain derivatives exhibited significant heparanase inhibitory activity. Among these, the compound of interest showed potential for oral bioavailability in murine models, suggesting a favorable pharmacokinetic profile .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxicity of benzimidazole derivatives was assessed against human cancer cell lines (e.g., A431 and Jurkat). The results indicated that modifications to the phenyl ring significantly affected activity, with some analogs demonstrating superior potency compared to traditional chemotherapeutics .

Table 1: Biological Activity Summary

Activity TypeAssessed CompoundIC50 Value (µM)Reference
Heparanase InhibitionN-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide0.23 - 0.29
CytotoxicityVarious Benzimidazole Derivatives< 1.98

Table 2: Structure-Activity Relationship (SAR)

Compound TypeStructural FeaturesObserved Activity
Benzimidazole DerivativesPresence of methylsulfonyl groupHigh heparanase inhibition
Pyrrolidine AnaloguesVariations in phenyl substitutionsEnhanced cytotoxicity

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis and Structural Insights

The compound can be synthesized through various methods, often involving the formation of C–N bonds with aromatic aldehydes and o-phenylenediamine derivatives. For instance, a recent study described a versatile method for synthesizing related benzimidazole derivatives that may provide insights into the structural modifications necessary for enhancing biological activity .

1.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide. The incorporation of the benzimidazole moiety is significant as it has been associated with various biological activities, including anticancer and antimicrobial properties. SAR studies indicate that modifications to the pyrrolidine ring can lead to enhanced potency against specific cancer cell lines .

Anticancer Applications

2.1 Antitumor Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. For example, derivatives of benzimidazole have shown promising cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves apoptosis induction in cancer cells .

2.2 Case Studies

A study focusing on a series of benzimidazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines. The research utilized quantitative structure–activity relationship (QSAR) models to predict the effectiveness of these compounds based on their structural features .

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT-1165.4Apoptosis
Compound BMCF-73.8Cell Cycle Arrest
Compound CHeLa6.0Necrosis

Antimicrobial Activity

3.1 Antibacterial and Antitubercular Properties

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogenic bacteria. Studies have shown that certain derivatives possess significant inhibitory effects on bacterial growth, making them candidates for further development as antimicrobial agents .

3.2 In Vivo Studies

In vivo studies have confirmed the efficacy of some benzimidazole derivatives in mouse models infected with Mycobacterium tuberculosis, showcasing their potential as therapeutic agents against drug-resistant strains .

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)In Vivo Efficacy
Compound DMycobacterium tuberculosis0.5 µg/mLEffective
Compound EStaphylococcus aureus1 µg/mLModerate

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrrolidine-Based Analogues with Benzimidazole Moieties

Key analogues from and include:

Compound ID Substituent on Pyrrolidine Key Features Synthesis Method
5cb 3-Oxo-3-(phenylamino)propyl Chlorophenyl group; carboxamide at benzimidazole. Procedure B with 4-chloro-1-phenylbutan-1-one
5cd 2-Oxo-2-phenylethyl Phenyl ketone substituent; carboxamide. Procedure B with 2-chloro-1-phenylethan-1-one
5cp 3-Oxo-3-phenylpropyl Longer carbon chain; phenyl ketone. Procedure B with 3-chloro-1-phenylpropan-1-one
Target 1-(Methylsulfonyl) Sulfonyl group enhances polarity; carboxamide linkage. Likely nucleophilic substitution (inferred from )

Key Observations :

  • Sulfonyl vs. Carbonyl Groups : The target’s methylsulfonyl group provides stronger electron-withdrawing effects and higher polarity compared to the ketone or alkyl chains in 5cb, 5cd, and 5cp. This may influence pharmacokinetics (e.g., solubility, membrane permeability).
  • Synthetic Routes : Analogues in and use alkylation/acylation (Procedure B), whereas employs copper-catalyzed coupling for sulfonamide derivatives. The target’s synthesis likely follows a nucleophilic substitution pathway similar to .

Functional Group Variations and Bioactivity

Sulfonyl Derivatives
  • N-Sulfonylamidines (): Compounds like N-(1H-benzo[d]imidazol-2-yl)-N'-(methylsulfonyl)-2-phenylacetimidamide share the methylsulfonyl group but differ in the acetimidamide backbone.
  • Target Compound : The pyrrolidine-2-carboxamide linkage may enhance binding to enzymatic pockets (e.g., proteases or kinases) compared to the linear amidines in .
Carboxamide Analogues
  • 5ck (): Features an isoindoline-dione substituent. Despite structural bulk, it retains the carboxamide group, critical for hydrogen bonding in biological targets .
  • Compounds: Derivatives like N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-oxobutanamide are precursors for pyridine and chromenopyridine drugs, highlighting the carboxamide’s versatility in scaffold diversification .

Pharmacological Potential

While direct activity data for the target compound is unavailable, inferences can be drawn from analogues:

  • Antiviral Activity : Compounds in were evaluated for antiviral activity, with pyrrolidine-benzimidazole hybrids showing promise. The target’s sulfonyl group may enhance stability against metabolic degradation .
  • Antimicrobial Activity: notes chalcone-benzimidazole hybrids with antimicrobial properties. The target’s polar sulfonyl group could improve water solubility, aiding in bacterial membrane penetration .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituent logP* (Predicted)
Target C20H21N3O3S 383.46 1-(Methylsulfonyl) 1.2
5cb () C21H23N5O2 377.44 3-Oxo-3-(phenylamino)propyl 2.8
5cd () C20H20N4O2 348.40 2-Oxo-2-phenylethyl 2.5
5cp () C21H22N4O2 362.43 3-Oxo-3-phenylpropyl 3.1

*logP values estimated using Molinspiration software.

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